Syk Kinase Inhibition: Potency Comparison Among Dimethoxyquinoline Analogs
In a head-to-head Lance TR-FRET assay measuring SYK kinase inhibition, the dimethoxyquinoline analog BDBM92625 (a derivative containing the 3,8-dimethoxyquinoline core) exhibited an IC50 of 100 nM [1]. This value is significantly more potent than the related analog BDBM92624 (IC50 = 320 nM) but less potent than BDBM92626 (IC50 = 2.10 nM) under identical assay conditions (pH 7.4, 25°C) [1]. This quantitative ranking demonstrates that specific substitution patterns around the dimethoxyquinoline core critically dictate kinase affinity, and selecting the correct core (i.e., 3,8-dimethoxy) is a prerequisite for achieving desired potency in follow-up structure-activity relationship (SAR) studies.
| Evidence Dimension | SYK Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 nM (for BDBM92625, a 3,8-dimethoxyquinoline derivative) |
| Comparator Or Baseline | BDBM92624 (related analog): IC50 = 320 nM; BDBM92626 (related analog): IC50 = 2.10 nM |
| Quantified Difference | 3.2x more potent than BDBM92624; 47.6x less potent than BDBM92626 |
| Conditions | Lance TR-FRET assay, pH 7.4, 25°C, recombinant SYK kinase domain |
Why This Matters
This data provides a quantitative basis for selecting 3,8-dimethoxyquinoline as a core scaffold when a specific, moderate SYK inhibition profile is required, differentiating it from more or less potent analogs.
- [1] BindingDB. (n.d.). BDBM92625 (Dimethoxyquinoline, 2) Activity Spreadsheet. Binding Database. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=5689 View Source
